4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-11(10(2)21-16-9)7-12(19)17-4-5-18(13(20)8-17)14-15-3-6-22-14/h3,6H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORCZOPVSHYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a suitable diketone with hydroxylamine under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final compound is obtained by coupling the isoxazole, thiazole, and piperazine intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.
Reduction: Reduction reactions may target the carbonyl group in the acetyl moiety.
Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. The presence of the oxazole and thiazole rings enhances the compound's interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains of bacteria. In vitro studies have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The piperazine framework is known for its anticancer activity. Compounds similar to 4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may interfere with specific signaling pathways involved in cancer progression .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of this compound. The piperazine structure is often associated with psychoactive properties. Research has indicated potential benefits in treating neurological disorders such as anxiety and depression. Animal studies have shown that derivatives can modulate serotonin receptors, which are crucial targets for antidepressant therapies .
Case Studies
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
4-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperazine: Lacks the thiazole ring.
1-(Thiazol-2-yl)piperazin-2-one: Lacks the isoxazole ring.
4-(2-Acetyl-1-(thiazol-2-yl)piperazin-2-one: Lacks the dimethyl groups on the isoxazole ring.
Uniqueness
4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological efficacy based on recent research findings.
Synthesis and Structural Properties
The synthesis of the compound involves a multi-step process that typically includes the reaction of piperazine derivatives with oxazole and thiazole moieties. The final product's structure has been confirmed through various spectroscopic techniques, including NMR and mass spectrometry.
Key Structural Features:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 342.4 g/mol
- Functional Groups : Contains oxazole and thiazole rings which are known for their diverse biological activities.
Biological Activity
The compound has been evaluated for several biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Anti-inflammatory Activity
In vitro studies have indicated that the compound exhibits significant inhibition of pro-inflammatory cytokines. For instance, it was shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Analgesic Properties
Research indicates that the compound acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. This inhibition leads to increased levels of endogenous cannabinoids, contributing to its analgesic effects observed in pain models.
Antitumor Activity
Preliminary studies have demonstrated that the compound can inhibit cancer cell proliferation in vitro. It showed an IC50 value comparable to established chemotherapeutics against various cancer cell lines, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of this compound in animal models:
- Model of Inflammatory Pain : In a rat model of carrageenan-induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to control groups.
- Cancer Treatment : In xenograft models using human cancer cells, treatment with the compound led to reduced tumor growth rates and improved survival outcomes compared to untreated controls.
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing 4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of the oxazole and thiazole heterocycles. Key steps include:
- Acetylation : Reacting 3,5-dimethylisoxazole-4-acetic acid derivatives with piperazine intermediates under reflux in ethanol or DMF ().
- Heterocycle Formation : Use of catalysts like triethylamine to facilitate ring closure ().
- Purification : Recrystallization from a DMF–EtOH (1:1) mixture to enhance purity ().
Optimization requires strict temperature control (~80–100°C) and inert atmospheres to prevent side reactions. Yield improvements are achieved via iterative solvent screening (e.g., chloroform for solubility) .
Advanced: How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?
Methodological Answer:
Adopt a split-plot design () with:
- Primary Plots : Varying concentrations of the compound.
- Subplots : Cell lines or enzyme systems (e.g., kinase assays).
- Sub-Subplots : Time-dependent exposure (e.g., 6–48 hrs).
Include controls for solvent effects (e.g., DMSO vs. ethanol) and use blocking to account for batch variability in reagents. Statistical analysis (ANOVA with post-hoc tests) is critical for isolating compound-specific effects .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the oxazole and thiazole moieties ().
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity >98% ().
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ peak) ().
Cross-validate results with X-ray crystallography if single crystals are obtainable () .
Advanced: How can structural-activity relationship (SAR) contradictions in piperazine derivatives be resolved?
Methodological Answer:
Contradictions often arise from steric or electronic effects of substituents. For example:
- 3,5-Dimethylisoxazole : Enhances metabolic stability but may reduce binding affinity due to steric hindrance ().
- Thiazole vs. Triazole : Thiazole improves solubility but may alter pharmacokinetics ( ).
Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases). Validate with mutagenesis studies to identify critical binding residues .
Advanced: What experimental frameworks are suitable for assessing ecological risks of this compound?
Methodological Answer:
Follow the INCHEMBIOL project framework ():
- Phase 1 (Lab) : Determine octanol-water partition coefficients (log P) and biodegradability via OECD 301 tests.
- Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
- Phase 3 (Ecosystem) : Simulate long-term exposure in microcosms to evaluate trophic transfer effects.
Prioritize metabolites identified via HPLC-QTOF for toxicity screening .
Basic: How do functional groups in this compound influence its reactivity and stability?
Methodological Answer:
- Oxazole Ring : Electron-withdrawing groups (e.g., acetyl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions ().
- Piperazine Core : Basic nitrogen atoms facilitate salt formation (e.g., hydrochloride salts for improved solubility) ( ).
- Thiazole Moiety : Sulfur atoms contribute to π-stacking interactions but may oxidize under acidic conditions. Stability studies (pH 1–9, 37°C) are recommended for formulation development .
Advanced: What strategies mitigate data discrepancies in dose-response studies?
Methodological Answer:
- Normalization : Express activity as % inhibition relative to positive/negative controls.
- Replicate Design : Use ≥4 biological replicates with independent compound batches ().
- Meta-Analysis : Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) to identify outliers.
Apply Bland-Altman plots to assess agreement between methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
